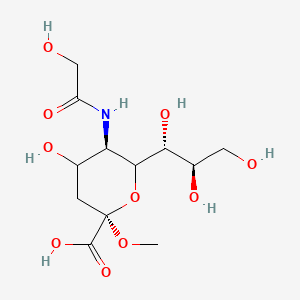
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride, also known as (S)-3-FEPEA-d3 HCl, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid, pyridoxal, and is commonly used as a reference material for the development of analytical methods and as a substrate for enzymatic studies.
Aplicaciones Científicas De Investigación
(S)-3-FEPEA-d3 HCl has been used as a reference material in the development of analytical methods for the quantification of pyridoxal and its derivatives in biological samples. It has also been used as a substrate for the study of enzymatic reactions, such as the transamination of amino acids and the conversion of pyridoxal to pyridoxamine. In addition, (S)-3-FEPEA-d3 HCl has been used in the study of the metabolism of pyridoxal and its derivatives in humans and other organisms.
Mecanismo De Acción
The mechanism of action of (S)-3-FEPEA-d3 HCl is not fully understood. However, it is thought to act as a substrate for the transamination of amino acids and the conversion of pyridoxal to pyridoxamine. Additionally, (S)-3-FEPEA-d3 HCl is believed to be metabolized by the body and may interact with other molecules in the body, such as enzymes or hormones, to produce its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-3-FEPEA-d3 HCl have yet to be fully elucidated. However, it is known to be metabolized by the body and may interact with other molecules in the body, such as enzymes or hormones, to produce its effects. Additionally, (S)-3-FEPEA-d3 HCl has been shown to inhibit the enzyme transaminase, which is involved in the transamination of amino acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (S)-3-FEPEA-d3 HCl is that it is a relatively simple molecule to synthesize and is widely available. Additionally, it is a stable molecule and is not easily degraded or converted to other compounds. However, (S)-3-FEPEA-d3 HCl is not very soluble in water, which can make it difficult to use in laboratory experiments. Additionally, the effects of (S)-3-FEPEA-d3 HCl on biochemical and physiological processes are still not fully understood, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of (S)-3-FEPEA-d3 HCl. These include further research into its biochemical and physiological effects, the development of new analytical methods for its quantification, and the study of its potential therapeutic applications. Additionally, further research into the synthesis of (S)-3-FEPEA-d3 HCl and its derivatives could lead to the development of new compounds with potential applications in scientific research. Finally, further research into the metabolism of (S)-3-FEPEA-d3 HCl could lead to a better understanding of its effects on the body.
Métodos De Síntesis
The synthesis of (S)-3-FEPEA-d3 HCl involves the condensation reaction of (S)-3-fluoropyridin-2-yl)ethylamine with chloroacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields (S)-3-FEPEA-d3 HCl and sodium chloride as the by-products. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction can also be performed in a non-aqueous medium, such as dimethylformamide or dimethylsulfoxide, but the yield is usually lower than when using an aqueous solution.
Propiedades
| { "Design of Synthesis Pathway": "The synthesis pathway for (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": ["3-Fluoropyridine-2-carboxaldehyde", "Ethylamine-d3", "Hydrochloric acid", "Sodium cyanoborohydride", "Sodium hydroxide", "Acetic acid", "Diethyl ether", "Water"], "Reaction": ["Step 1: React 3-Fluoropyridine-2-carboxaldehyde with Ethylamine-d3 in the presence of Hydrochloric acid to obtain (S)-1-(3-Fluororopyridin-2-yl)ethanamine-d3.", "Step 2: Reduce (S)-1-(3-Fluororopyridin-2-yl)ethanamine-d3 with Sodium cyanoborohydride in the presence of Acetic acid to obtain (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3.", "Step 3: Quench the reaction mixture with Sodium hydroxide solution and extract the product with Diethyl ether.", "Step 4: Wash the organic layer with Water and dry over anhydrous Sodium sulfate.", "Step 5: Concentrate the solution under reduced pressure to obtain (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride as a white solid."]} } | |
Número CAS |
1346617-24-0 |
Fórmula molecular |
C7H10ClFN2 |
Peso molecular |
179.638 |
Nombre IUPAC |
(1S)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1/i1D3; |
Clave InChI |
MPEHHZCSUKROFX-CEXUAIMXSA-N |
SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
Sinónimos |
(αS)-3-Fluoro-α-(methyl-d3)-2-pyridinemethanamine Hydrochloride; (1S)-1-(3-Fluororopyridin-2-yl)ethanamine-d3 Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(6-(1-Hydroxyallyl)benzo[d][1,3]dioxol-5-yl)-2-(trimethylsilyl)ethan-1-one](/img/structure/B584982.png)
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8](/img/structure/B584983.png)


![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)